2-(p-Tolyl)oxazolo[4,5-b]pyridine 2-(p-Tolyl)oxazolo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.: 52333-87-6
VCID: VC20900414
InChI: InChI=1S/C13H10N2O/c1-9-4-6-10(7-5-9)13-15-12-11(16-13)3-2-8-14-12/h2-8H,1H3
SMILES: CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol

2-(p-Tolyl)oxazolo[4,5-b]pyridine

CAS No.: 52333-87-6

Cat. No.: VC20900414

Molecular Formula: C13H10N2O

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

2-(p-Tolyl)oxazolo[4,5-b]pyridine - 52333-87-6

Specification

CAS No. 52333-87-6
Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
IUPAC Name 2-(4-methylphenyl)-[1,3]oxazolo[4,5-b]pyridine
Standard InChI InChI=1S/C13H10N2O/c1-9-4-6-10(7-5-9)13-15-12-11(16-13)3-2-8-14-12/h2-8H,1H3
Standard InChI Key MMNKGFXOYHTJOT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3
Canonical SMILES CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3

Introduction

Chemical Structure and Identity

2-(p-Tolyl)oxazolo[4,5-b]pyridine, also known as 2-(4-methylphenyl) oxazolo[4,5-b]pyridine, is a heterocyclic compound with a bicyclic structure. It consists of an oxazole ring fused with a pyridine ring, with a p-tolyl (4-methylphenyl) substituent at the 2-position of the oxazole ring. The compound is characterized by the following properties:

PropertyValue
Chemical Name2-(p-Tolyl)oxazolo[4,5-b]pyridine
Synonyms2-(4-methylphenyl) oxazolo[4,5-b]pyridine
CAS Number52333-87-6
Molecular FormulaC₁₃H₁₀N₂O
Molecular Weight210.23 g/mol
Purity (Commercial)Minimum 95%
The molecular structure features a fused heterocyclic system with a p-tolyl group, which contributes to its physicochemical properties and biological activities .

Physical and Chemical Properties

The physical and chemical properties of 2-(p-Tolyl)oxazolo[4,5-b]pyridine influence its behavior in biological systems and its potential applications in pharmaceutical research. While specific data on this particular compound is limited in the literature, the general properties of oxazolo[4,5-b]pyridine derivatives provide valuable insights.
Oxazolo[4,5-b]pyridine compounds typically possess moderate dipole character and hydrogen bonding capabilities, which influence their interactions with biological targets. The presence of the p-tolyl group at the 2-position affects the electron distribution within the molecule, potentially enhancing certain biological activities .
The structural rigidity and stability of the oxazolo[4,5-b]pyridine scaffold under in vivo conditions are favorable properties that may contribute to their enhanced biological profiles . These characteristics make 2-(p-Tolyl)oxazolo[4,5-b]pyridine an interesting candidate for medicinal chemistry investigations.

Synthesis Methods

Several synthetic approaches for oxazolo[4,5-b]pyridine derivatives have been documented in the scientific literature. The synthesis of 2-(p-Tolyl)oxazolo[4,5-b]pyridine specifically can be accomplished through various methodologies, with the most common approaches outlined below.

Cyclization of 2-Aminopyridin-3-ol with Carboxylic Acids

One established method involves the cyclization of 2-aminopyridin-3-ol with appropriate carboxylic acid derivatives. This approach typically employs condensing agents such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE) .
The general reaction scheme involves:

  • Reaction of 2-aminopyridin-3-ol with 4-methylbenzoic acid

  • Cyclization using PPA or PPSE at elevated temperatures (140-200°C)

  • Isolation and purification of the final product
    This methodology has been reported to provide good to excellent yields of the desired oxazolo[4,5-b]pyridine derivatives .

Alternative Synthetic Approaches

Additional synthetic routes include:

  • Reaction of 2-amino-3-hydroxypyridine with acid chlorides in basic medium

  • Utilization of dithioketals with 2-amino-3-hydroxypyridine

  • Application of p-toluenesulfonic acid (PTSA) as a catalyst with appropriate starting materials
    A specific example of oxazolo[4,5-b]pyridine synthesis mentioned in the literature involves the use of 5-bromo-3-hydroxy-2-aminopyridine heated in the presence of PPSE or PPA with the appropriate carboxylic acid to afford the desired oxazolo derivatives .

Biological Activities and Applications

The oxazolo[4,5-b]pyridine scaffold has demonstrated diverse biological activities, with various derivatives showing promising therapeutic potential. While specific data on 2-(p-Tolyl)oxazolo[4,5-b]pyridine is limited, the general class of compounds has been extensively studied.

Anti-inflammatory and Analgesic Properties

Oxazolo[4,5-b]pyridine derivatives have shown significant anti-inflammatory and analgesic activities. According to research findings, some 2-(substituted phenyl)oxazolo[4,5-b]pyridines possess activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as phenylbutazone or indomethacin. Notably, these compounds demonstrate a favorable safety profile, without producing the gastrointestinal tract irritation commonly associated with acidic anti-inflammatory compounds .

GSK-3β Inhibitory Activity

Oxazolo[4,5-b]pyridine-based compounds have been investigated as glycogen synthase kinase-3β (GSK-3β) inhibitors. This enzyme plays a role in inflammation processes, and its inhibition has been linked to anti-inflammatory effects. Research has shown that certain oxazolo[4,5-b]pyridine derivatives can inhibit pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6, suggesting potential therapeutic applications in inflammatory conditions .

Antifungal Activity

Studies have evaluated oxazolo[4,5-b]pyridine derivatives for antifungal properties, particularly against Candida albicans. These compounds were investigated alongside benzoxazole and benzimidazole analogues, with varying degrees of efficacy depending on the specific structural modifications .

Structure-Activity Relationships

The biological activity of oxazolo[4,5-b]pyridine derivatives, including 2-(p-Tolyl)oxazolo[4,5-b]pyridine, is influenced by their structural features. Several structure-activity relationship (SAR) studies have provided insights into how modifications affect biological properties.

Importance of the Pyridine Nitrogen

Research has demonstrated that the basic nitrogen of the oxazolo[4,5-b]pyridine scaffold is a critical feature for biological activity. Compounds lacking this nitrogen show significantly reduced potency, suggesting its importance in interactions with biological targets .

Effect of Substituents

The nature and position of substituents on both the pyridine and the phenyl rings significantly impact biological activity. For example, in GSK-3β inhibition studies, specific substituents at key positions were found to optimize inhibitory activity .
Table showing comparative activities of selected oxazolo[4,5-b]pyridine derivatives:

CompoundSubstituent at Position RBiological ActivityReference
2-(4-ethoxyphenyl)oxazolo[4,5-b]pyridinOC₂H₅pIC₅₀ = 0.4300
2-(4-nitrophenyl)oxazolo[4,5-b]pyridineNO₂pIC₅₀ = 0.4386
4-(oxazolo[4,5-b]pyridin-2-yl)benzenamineNH₂pIC₅₀ = 0.1892
2-((p-tolyloxy)methyl)oxazolo[4,5-b]pyridineCH₂O-phenylpIC₅₀ = 0.5848
These data indicate that various substituents can influence the biological activities of oxazolo[4,5-b]pyridine derivatives, with electron-donating and electron-withdrawing groups showing different effects on potency .

Recent Research Developments

Recent research on oxazolo[4,5-b]pyridine derivatives has focused on expanding their applications and optimizing their properties for specific therapeutic targets.

Synthetic Innovations

Advanced synthetic methodologies have been developed to create more complex and diverse oxazolo[4,5-b]pyridine derivatives. These include microwave-assisted methods and novel bicyclization strategies that enable the construction of multicyclic systems containing the oxazolo[4,5-b]pyridine scaffold .
For example, researchers have established four-component bicyclization approaches to create skeletally diverse heterocycles with varying pharmacological properties. While these studies primarily focused on pyrazolo[3,4-b]pyridine derivatives, the methodologies could potentially be adapted for oxazolo[4,5-b]pyridine systems .

Medicinal Chemistry Applications

The incorporation of oxazolo[4,5-b]pyridine scaffolds into compounds designed for specific therapeutic targets represents an active area of research. Studies have investigated their potential in developing agents for:

  • Anti-inflammatory therapy with reduced side effects

  • Kinase inhibition, particularly GSK-3β

  • Antifungal applications
    These developments highlight the versatility and ongoing importance of oxazolo[4,5-b]pyridine derivatives in medicinal chemistry research .

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